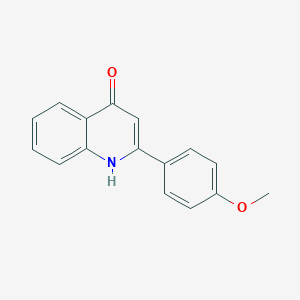

2-(4-Methoxyphenyl)-4-quinolinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methoxyphenyl)-4-quinolinol is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

One of the most significant applications of 2-(4-Methoxyphenyl)-4-quinolinol is its potential as an anticancer agent. Research indicates that this compound exhibits promising anticancer activity, particularly against pancreatic cancer. In vitro studies have demonstrated that it can significantly inhibit the proliferation of cancer cells and induce apoptosis. For instance, a study highlighted its ability to enhance the activity of SIRT6, a protein associated with tumor suppression, thereby improving pathological changes related to cancer progression .

Case Study: Anticancer Mechanism

- Study Focus : Investigating the mechanism of action of this compound in pancreatic cancer.

- Findings : The compound showed selective inhibition of cancer cell migration and proliferation. It was observed to modulate key signaling pathways involved in cell survival and apoptosis .

- Experimental Approach : Western blot analysis and tumor volume assessments were utilized to evaluate the in vivo efficacy of the compound .

Reversal of Multidrug Resistance (MDR)

Another critical application is in overcoming multidrug resistance (MDR) in cancer therapy. The compound has been identified as a small molecule that can reverse MDR in various cancer cell lines, enhancing the effectiveness of conventional chemotherapy agents. This is particularly relevant in treating cancers that have developed resistance to standard treatments .

Case Study: MDR Reversal

- Study Focus : Evaluating the structure-activity relationship of this compound derivatives for reversing MDR.

- Findings : The synthesized derivatives demonstrated varying degrees of effectiveness in reversing MDR, suggesting potential for developing new therapeutic strategies against resistant cancers .

Antimicrobial Properties

Emerging research has also pointed to the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Study: Antimicrobial Activity

- Study Focus : Testing the antimicrobial efficacy of this compound against clinical isolates.

- Findings : The compound showed inhibitory effects on bacterial growth, indicating potential utility as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors through multicomponent reactions. Efficient synthetic routes have been developed to produce this compound with high yields and purity.

- Further exploration into its mechanism of action against various cancers.

- Development of novel derivatives with improved pharmacological profiles.

- Clinical trials to assess safety and efficacy in humans.

常见问题

Q. What are the key synthetic routes for 2-(4-Methoxyphenyl)-4-quinolinol, and how can isotopic labeling be integrated for mechanistic studies?

Basic Research Focus

The synthesis of this compound derivatives often involves:

- Mannich reactions using paraformaldehyde and phenethylamine hydrochloride, as demonstrated in the synthesis of cytotoxic 1-aryl-3-phenethylamino-1-propanones .

- Carbon-14 labeling at specific aryl ring positions for kinetic isotope effect studies. For example, toluene (ring-1-¹⁴C) can serve as a precursor for synthesizing isotopically labeled analogs, enabling tracking of reaction pathways .

Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Confirm isotopic incorporation via mass spectrometry (MS) or radiometric detection .

Q. How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus

Characterization strategies include:

- UV-Vis spectroscopy : 4-Quinolinol derivatives exhibit distinct UV absorption spectra (e.g., double branching at 320–340 nm), useful for identifying electronic transitions and purity .

- Nuclear Magnetic Resonance (NMR) : Analyze methoxy (-OCH₃) and hydroxyl (-OH) proton environments. Compare with analogs lacking these groups (e.g., 6-methoxyquinoline-4-carboxylic acid) to assign substituent effects .

- Mass spectrometry (MS) : Confirm molecular weight and isotopic labeling efficiency using high-resolution MS .

Advanced Tip : Use density functional theory (DFT) to correlate experimental UV/Vis and NMR data with computational electronic structure models .

Q. What biological activities have been reported for this compound derivatives, and how are these assays designed?

Basic Research Focus

- Antimicrobial activity : Test against Gram-positive/negative bacteria using agar diffusion or broth microdilution assays. Compare with 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, which shows enhanced activity due to methoxy/hydroxyl groups .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) often exhibit higher potency .

Methodological Note : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to assess selectivity .

Q. How can structure-activity relationships (SAR) be systematically studied for 4-quinolinol derivatives?

Advanced Research Focus

- Substituent variation : Syntize analogs with modified methoxy/hydroxyl positions (e.g., 2-hydroxy-6-methoxy vs. 4-hydroxy-2-methyl) to assess functional group contributions .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding via hydroxyl groups) .

- Bioisosteric replacement : Replace the methoxyphenyl group with trifluoromethyl or thiophene moieties to modulate lipophilicity and target engagement .

Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers address contradictions in biological data across studies?

Advanced Research Focus

Common discrepancies arise from:

- Solubility variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound stability via HPLC .

- Assay conditions : Control pH (e.g., quinolinols may chelate metal ions at neutral pH) and temperature to ensure reproducibility .

- Structural analogs : Compare results with closely related compounds (e.g., 2-(2-heptenyl)-3-methyl-4-quinolinol) to isolate substituent-specific effects .

Resolution Strategy : Replicate conflicting studies under identical conditions and validate using orthogonal assays (e.g., fluorescence-based cytotoxicity alongside MTT) .

Q. What advanced techniques are used to study the metabolic fate and pharmacokinetics of this compound?

Advanced Research Focus

- Isotope tracing : Use ¹⁴C-labeled derivatives to track metabolic pathways in vitro/in vivo. For example, monitor hepatic clearance via LC-MS/MS .

- Microsomal stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites .

- Pharmacokinetic modeling : Integrate absorption, distribution, metabolism, and excretion (ADME) data to predict bioavailability and dosing regimens .

Technical Note : Pair with radiolabeled analogs to quantify tissue distribution and excretion routes .

属性

CAS 编号 |

3813-92-1 |

|---|---|

分子式 |

C16H13NO2 |

分子量 |

251.28g/mol |

IUPAC 名称 |

2-(4-methoxyphenyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-10H,1H3,(H,17,18) |

InChI 键 |

YKUDSEKRLNZNTN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。